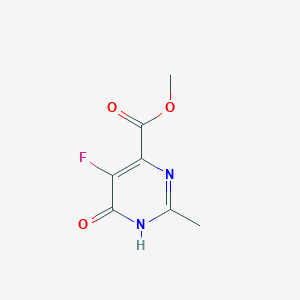
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo es un compuesto heterocíclico que pertenece a la familia de las pirimidinas. Este compuesto se caracteriza por la presencia de un átomo de flúor en la posición 5, un grupo metilo en la posición 2 y un grupo éster carboxilato en la posición 4 del anillo de pirimidina. La presencia de estos grupos funcionales confiere propiedades químicas y físicas únicas al compuesto, lo que lo hace interesante en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo generalmente implica la condensación de materiales de partida apropiados en condiciones controladas. Un método común implica la reacción de 5-fluorouracilo con acetoacetato de metilo en presencia de una base como el etóxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo, lo que lleva a la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de dihidropirimidina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el átomo de flúor, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de pirimidina sustituidos, que pueden tener diferentes grupos funcionales unidos al anillo de pirimidina.
Aplicaciones Científicas De Investigación
El 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antivirales y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. El átomo de flúor aumenta la capacidad del compuesto para interactuar con enzimas y receptores, lo que podría inhibir su actividad. Esta interacción puede conducir a la modulación de varios procesos biológicos, lo que hace que el compuesto sea de interés en el desarrollo de fármacos.
Comparación Con Compuestos Similares
Compuestos similares
2-Metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo: Carece del átomo de flúor en la posición 5.
6-Metil-2-oxo-4-fenil-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo: Contiene un grupo etilo en lugar de un grupo metilo y un grupo fenilo en la posición 4.
Unicidad
La presencia del átomo de flúor en la posición 5 en el 5-fluoro-2-metil-6-oxo-1,6-dihidropirimidina-4-carboxilato de metilo confiere propiedades químicas únicas, como una mayor electronegatividad y reactividad, lo que puede mejorar su actividad biológica y convertirlo en un compuesto valioso en diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C7H7FN2O3 |
|---|---|
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-methyl-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H7FN2O3/c1-3-9-5(7(12)13-2)4(8)6(11)10-3/h1-2H3,(H,9,10,11) |
Clave InChI |
JFEKNCREROKYCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C(=O)N1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



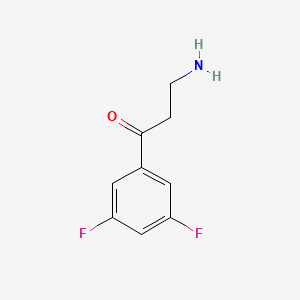

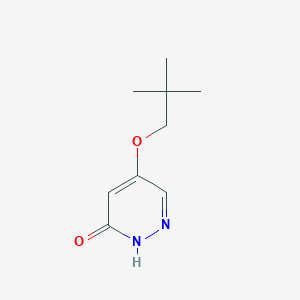

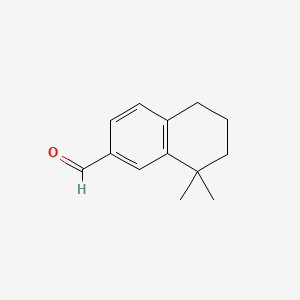

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)

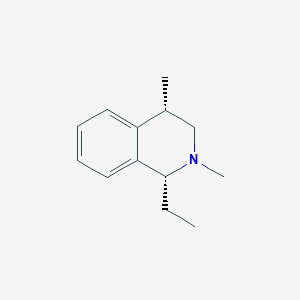
![2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)

![6-Methyl-2-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11907837.png)
